4-Oxoniobenzoate

Catalog No.
S1518079
CAS No.
16049-04-0
M.F
C7H6O3
M. Wt
138.12 g/mol
Availability
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4-Oxoniobenzoate

CAS Number

16049-04-0

Product Name

4-Oxoniobenzoate

IUPAC Name

4-oxoniobenzoate

Molecular Formula

C7H6O3

Molecular Weight

138.12 g/mol

InChI

InChI=1S/C7H6O3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H,(H,9,10)

InChI Key

FJKROLUGYXJWQN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)[O-])[OH2+]

Solubility

0.04 M
5 mg/mL at 25 °C
Solubility (in 100 g of solution): 99% ethanol 38.75 g (67 °C); n-butanol 19.5 g (32.5 °C)
Soluble in about 125 parts water, freely in alcohol, slightly in chloroform; soluble in ether, acetone. Practically insoluble in carbon disulfide.
In water, 5000 mg/L at 25 °C
5.0 mg/mL
slightly soluble in water; soluble in organic solvents
freely soluble (in ethanol)

Synonyms

4-hydroxybenzoate, 4-hydroxybenzoic acid, 4-hydroxybenzoic acid, calcium salt, 4-hydroxybenzoic acid, copper(2+)(1:1) salt, 4-hydroxybenzoic acid, dilithium salt, 4-hydroxybenzoic acid, dipotassium salt, 4-hydroxybenzoic acid, disodium salt, 4-hydroxybenzoic acid, monopotassium salt, 4-hydroxybenzoic acid, monosodium salt, 4-hydroxybenzoic acid, monosodium salt, 11C-labeled, p-hydroxybenzoate, para-hydroxybenzoic acid, sodium p-hydroxybenzoate tetrahydrate

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])[OH2+]

Description

The exact mass of the compound 4-Oxoniobenzoate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.04 m5 mg/ml at 25 °csolubility (in 100 g of solution): 99% ethanol 38.75 g (67 °c); n-butanol 19.5 g (32.5 °c)soluble in about 125 parts water, freely in alcohol, slightly in chloroform; soluble in ether, acetone. practically insoluble in carbon disulfide.in water, 5000 mg/l at 25 °c5.0 mg/mlslightly soluble in water; soluble in organic solventsfreely soluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4961. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Food Preservatives - Parabens - Supplementary Records. It belongs to the ontological category of monohydroxybenzoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Oxoniobenzoate is a chemical compound characterized by its unique structure, which includes a benzoate moiety with an oxo functional group. It is often utilized in various chemical and biological applications due to its reactivity and potential therapeutic properties. The compound's molecular formula is typically represented as C23H19N3O4C_{23}H_{19}N_{3}O_{4} with a molecular weight of approximately 401.4 g/mol. Its IUPAC name is [4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl]benzoate, indicating its complex arrangement of functional groups.

, including:

  • Oxidation: The compound can be oxidized to form various oxides, potentially leading to the formation of benzoic acid derivatives.
  • Reduction: Reduction reactions can convert the oxo group into hydroxyl groups, altering its reactivity and properties.
  • Substitution: The aromatic rings in the compound are prone to electrophilic substitution reactions, which can modify the structure and introduce new functional groups.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and aluminum chloride as a catalyst for substitution reactions.

Research indicates that 4-Oxoniobenzoate exhibits significant biological activity. It has been studied for its potential antimicrobial and anticancer properties. The compound's mechanism of action often involves interaction with specific molecular targets, such as enzymes or receptors, leading to altered biological responses. This makes it a candidate for further investigation in drug development and therapeutic applications.

The synthesis of 4-Oxoniobenzoate typically involves multiple steps:

  • Formation of Intermediate Compounds: Initial reactions may include the acetylation of 4-toluidine to form N-acetyl-4-toluidine.
  • Hydrazone Formation: This intermediate is then reacted with hydrazine hydrate to yield a hydrazone.
  • Esterification: The final step involves esterification with benzoic acid or its derivatives under acidic conditions to produce the target compound.

Industrial production methods often scale these processes, optimizing reaction conditions for higher yields and purity through automated reactors and precise temperature control.

4-Oxoniobenzoate finds applications across various fields:

  • Chemistry: It serves as a reagent in organic synthesis and as a precursor for more complex molecules.
  • Biology: The compound is utilized in studies exploring enzyme kinetics and biochemical assays.
  • Medicine: Investigated for therapeutic properties, it shows promise in treating infections and cancer.
  • Industry: Employed in the development of specialty chemicals and new materials.

Studies on the interactions of 4-Oxoniobenzoate with biological systems reveal that it may act as an inhibitor of certain enzymes by binding to their active sites. This binding can prevent substrate access, thereby altering enzyme activity and influencing metabolic pathways. Such interactions are crucial for understanding its potential therapeutic effects.

Several compounds share structural similarities with 4-Oxoniobenzoate, allowing for comparative analysis:

Compound NameMolecular FormulaKey Features
4-Oxo-4-phenylbutanoyl benzoateC23H21O4C_{23}H_{21}O_{4}Contains a phenylbutanoyl group; used in similar biological studies.
4-Hydroxybenzoic acidC7H6O3C_{7}H_{6}O_{3}A simpler structure; widely used as a preservative and in cosmetics.
Benzoyl peroxideC14H10O4C_{14}H_{10}O_{4}Known for its strong oxidizing properties; used primarily in acne treatment.

Uniqueness

What sets 4-Oxoniobenzoate apart from these compounds is its specific combination of oxo functionality and aromatic characteristics, which enhances its reactivity profile and potential applications in both synthetic chemistry and medicinal chemistry. Its ability to interact with biological targets uniquely positions it within the realm of research focused on drug development .

Physical Description

PelletsLargeCrystals
Solid
White crystalline powder; faint nutty odou

Color/Form

White granular crystalline powder consisting of monoclinic prisms

XLogP3

2.2

Density

1.46 g/cu cm @ 25 °C

LogP

1.58 (LogP)
1.58
log Kow=1.58

Melting Point

214.5 °C
Mp 213-214 °

UNII

JG8Z55Y12H

Related CAS

114-63-6 (mono-hydrochloride salt)
16782-08-4 (mono-potassium salt)

GHS Hazard Statements

Aggregated GHS information provided by 276 companies from 22 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 276 companies. For more detailed information, please visit ECHA C&L website;
Of the 21 notification(s) provided by 274 of 276 companies with hazard statement code(s):;
H315 (18.61%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (79.2%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (20.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (78.1%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.92e-07 mmHg
1.9X10-7 mm Hg at 25 °C /Extrapolated/

Pictograms

Irritant

Corrosive;Irritant

Other CAS

99-96-7

Associated Chemicals

4-Hydroxybenzaldehyde; 123-08-0

Dates

Modify: 2024-02-18

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